molecular formula C26H22N2O2S3 B11636806 2-{[3-(Benzylsulfinyl)-2-hydroxypropyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-{[3-(Benzylsulfinyl)-2-hydroxypropyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B11636806
M. Wt: 490.7 g/mol
InChI Key: VELFMEKTXQNGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-HYDROXY-3-PHENYLMETHANESULFINYLPROPYL)SULFANYL]-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of pyridine, thiophene, and sulfoxide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-HYDROXY-3-PHENYLMETHANESULFINYLPROPYL)SULFANYL]-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, converting it to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfoxide group, converting it back to the sulfanyl form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogenated compounds, organometallic reagents

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfanyl derivatives

    Substitution: Various substituted pyridine and thiophene derivatives

Scientific Research Applications

2-[(2-HYDROXY-3-PHENYLMETHANESULFINYLPROPYL)SULFANYL]-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfoxide and sulfanyl groups can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The pyridine and thiophene rings contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-HYDROXY-3-PHENYLMETHANESULFINYLPROPYL)SULFANYL]-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE apart is its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C26H22N2O2S3

Molecular Weight

490.7 g/mol

IUPAC Name

2-(3-benzylsulfinyl-2-hydroxypropyl)sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C26H22N2O2S3/c27-15-23-22(20-10-5-2-6-11-20)14-24(25-12-7-13-31-25)28-26(23)32-16-21(29)18-33(30)17-19-8-3-1-4-9-19/h1-14,21,29H,16-18H2

InChI Key

VELFMEKTXQNGAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC(CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.